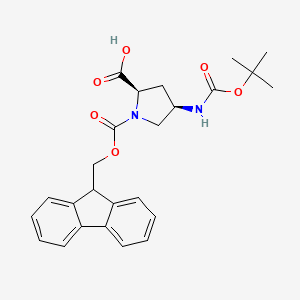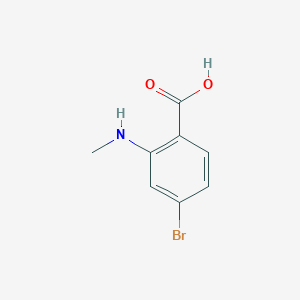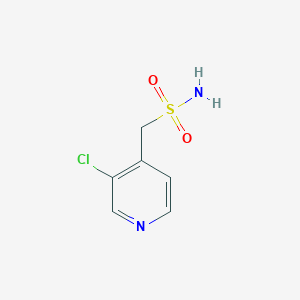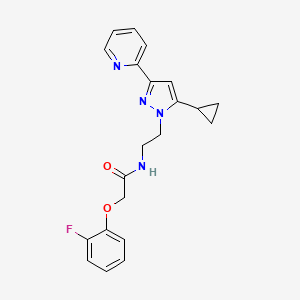
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. It is a type of amino acid derivative that has a unique chemical structure, making it an attractive target for researchers looking to develop new drugs and therapies.
Aplicaciones Científicas De Investigación
Building Blocks for Peptidomimetics and Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the biological activity of peptides but with enhanced stability, bioavailability, and specificity. The compound's utility stems from its ability to introduce conformational constraints and stereochemical complexity into peptide chains, which is critical for developing therapeutics with improved pharmacokinetic properties.
Synthesis of Unnatural Amino Acids and Peptides
The compound is instrumental in the synthesis of unnatural amino acids, which are incorporated into peptides for various research applications. These applications range from studying protein-protein interactions to the development of novel therapeutics. The ability to incorporate unnatural amino acids allows for the exploration of new physicochemical properties and biological activities that are not possible with natural amino acids alone.
Solid-Phase Peptide Synthesis
It is also used in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are synthesized. SPPS allows for the rapid assembly of peptide chains with high purity and efficiency. The compound's protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are pivotal for the stepwise addition of amino acids in the SPPS process, ensuring that the peptide chain grows in a controlled and predictable manner.
Research on Peptide Structure and Function
Research involving this compound contributes to our understanding of peptide structure and function. By synthesizing peptides with unnatural amino acids, scientists can probe the structural requirements for biological activity, stability, and interaction with other biomolecules. This research has implications for the design of peptide-based drugs, vaccines, and diagnostic tools.
References
- Bissyris et al., 2005: Discusses the synthesis of peptidomimetics using unnatural amino acids.
- Machetti et al., 2004: Explores the preparation of conformationally constrained amino acids for peptide synthesis.
- Tressler & Zondlo, 2014: Demonstrates the use of perfluorinated amino acids in peptides for NMR studies.
- Temperini et al., 2020: Describes the synthesis of protected diaminopropanoic acid derivatives for peptide synthesis.
Propiedades
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXPICLVWOJSE-QVKFZJNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)



![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)
![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

